

Application Notes and Protocols for Sucrose-¹³C6-1 in Cell Culture Experiments

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Compound of Interest

Compound Name: Sucrose-¹³C6-1

Cat. No.: B11940216

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Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cellular systems. While glucose and glutamine are the most commonly used tracers in mammalian cell culture, there is growing interest in understanding the metabolism of other carbohydrates, such as sucrose. **Sucrose-¹³C6-1** is a stable isotope-labeled form of sucrose that can be used to trace the metabolic fate of the glucose moiety of sucrose in cells capable of its uptake and metabolism.

These application notes provide a framework for utilizing **Sucrose-¹³C6-1** in cell culture experiments, with a focus on metabolic flux analysis. A key consideration is that the ability of mammalian cells to transport and hydrolyze sucrose is not as ubiquitous as for glucose. Therefore, a preliminary assessment of the target cell line's capacity to metabolize sucrose is a critical first step.

Feasibility Assessment: Can Your Cell Line Utilize Sucrose?

Before commencing a full-scale stable isotope tracing experiment, it is essential to determine if your cell line of interest can take up and metabolize sucrose.

Background:

Mammalian cells are generally thought to primarily uptake monosaccharides. However, recent research has identified members of the solute carrier family 45 (SLC45) as potential sucrose transporters in mammals. Additionally, some cell types may possess extracellular or membrane-bound sucrase activity, which hydrolyzes sucrose into glucose and fructose for subsequent uptake.

Protocol: Sucrose Utilization Assay

- **Cell Seeding:** Seed your cells of interest in a 6-well plate at a density that will result in 50-60% confluency on the day of the experiment.
- **Media Preparation:** Prepare two types of media:
 - **Control Medium:** Standard glucose-containing culture medium.
 - **Sucrose-only Medium:** A custom medium where glucose is replaced with an equimolar concentration of unlabeled sucrose (e.g., if standard medium has 25 mM glucose, use 25 mM sucrose). Ensure the base medium (e.g., DMEM, RPMI-1640) is glucose-free.
- **Cell Treatment:**
 - Wash the cells with phosphate-buffered saline (PBS).
 - Add the Control or Sucrose-only Medium to the respective wells.
- **Incubation:** Culture the cells for 24-72 hours.
- **Assessment:**
 - **Cell Viability and Proliferation:** Monitor the cells daily using a microscope. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) at the end of the incubation period.
 - **Lactate Production:** Measure the lactate concentration in the culture medium. A significant increase in lactate in the sucrose-only condition suggests that the cells are metabolizing the sucrose.

Interpretation of Results:

- High Viability and Proliferation in Sucrose-only Medium: Your cell line can likely utilize sucrose and is a good candidate for **Sucrose-13C6-1** tracing experiments.
- Low Viability and Proliferation in Sucrose-only Medium: Your cell line is likely unable to efficiently utilize sucrose as a primary carbon source. **Sucrose-13C6-1** tracing may not be feasible without genetic modification to introduce a sucrose transporter or sucrase.

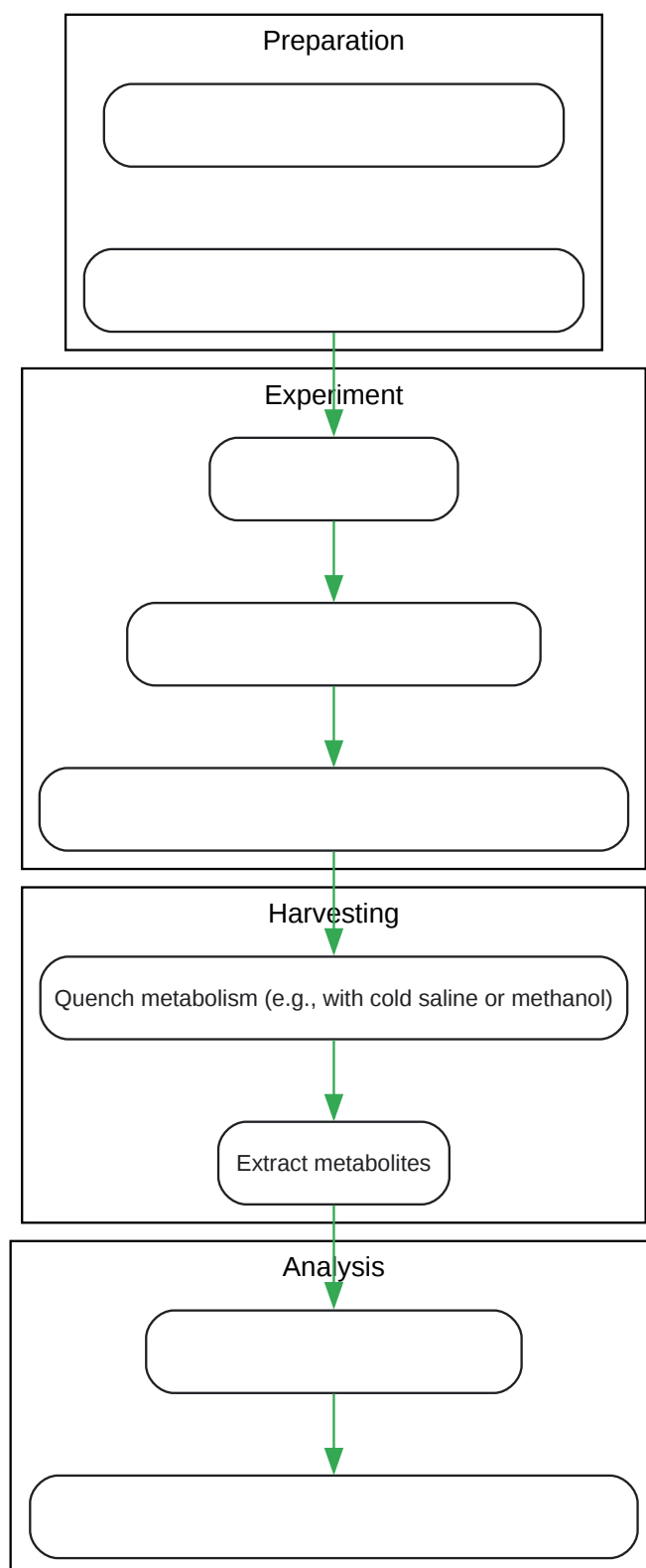
Protocol: Stable Isotope Tracing with Sucrose-13C6-1

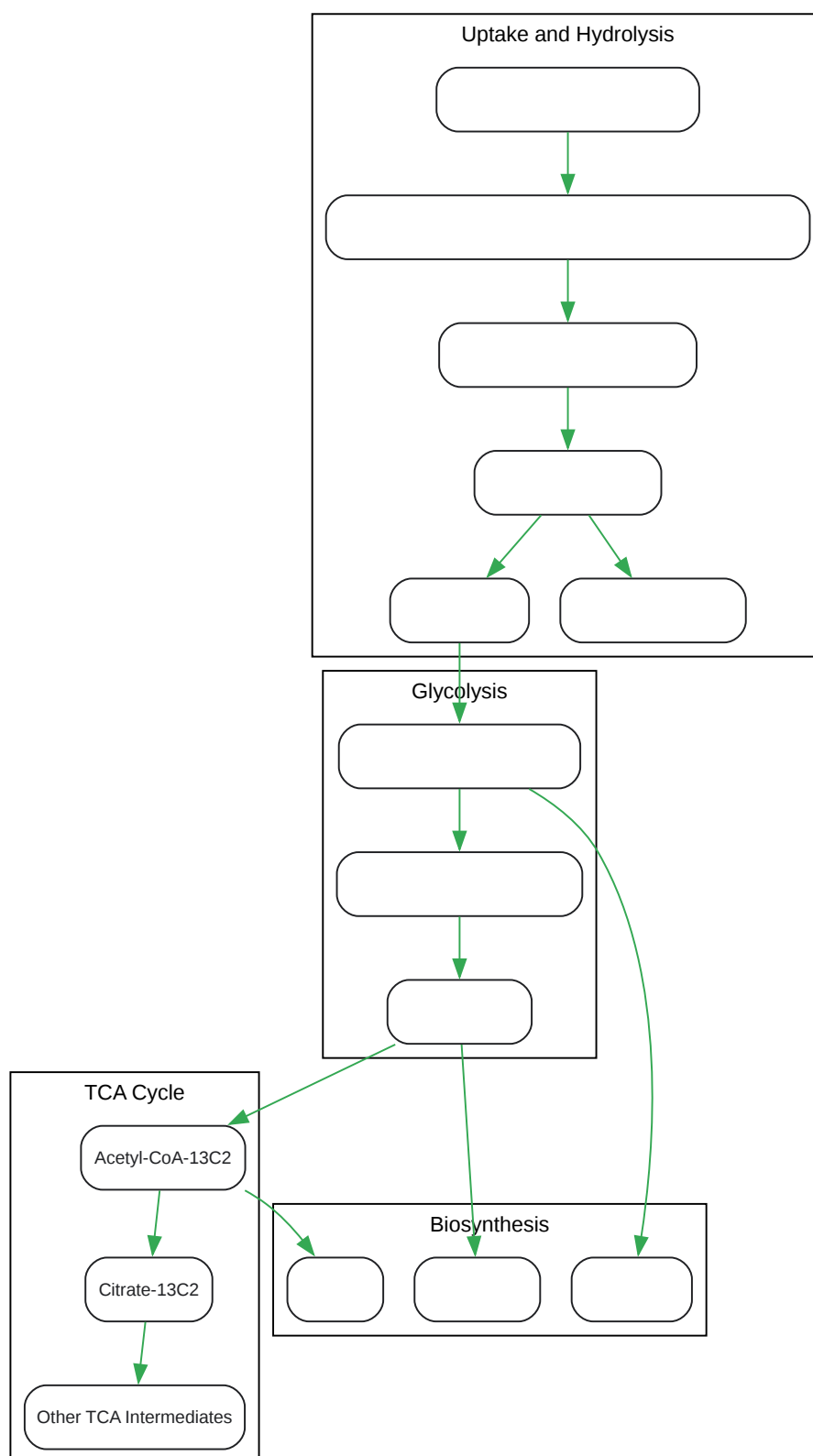
This protocol is designed for cell lines that have demonstrated the ability to utilize sucrose.

Materials:

- **Sucrose-13C6-1** (ensure isotopic purity is high, >99%)
- Glucose-free cell culture medium
- Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose and other small molecules.
- Cells of interest
- 6-well or 10 cm culture dishes
- Methanol (LC-MS grade), Acetonitrile (LC-MS grade), and Water (LC-MS grade)
- Dry ice or liquid nitrogen

Experimental Workflow:





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